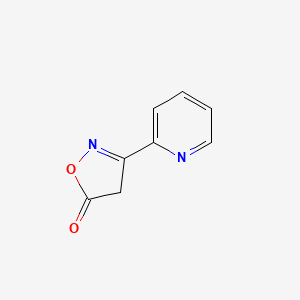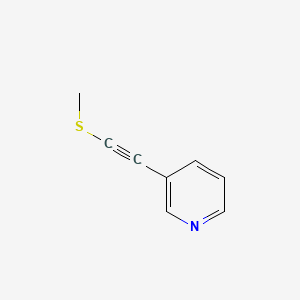
3-(2-Methylsulfanylethynyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylsulfanylethynyl)pyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. This compound is characterized by the presence of a methylthio group and an ethynyl group attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylsulfanylethynyl)pyridine can be achieved through several methods. One common method involves the reaction of 3-ethynylpyridine with methylthiol in the presence of a base. The reaction typically takes place under mild conditions, such as room temperature, and requires a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and production rates.
化学反应分析
Types of Reactions
3-(2-Methylsulfanylethynyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Ethyl-substituted pyridines.
Substitution: Various substituted pyridines depending on the nucleophile used.
科学研究应用
3-(2-Methylsulfanylethynyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2-Methylsulfanylethynyl)pyridine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions.
相似化合物的比较
Similar Compounds
3-Ethynylpyridine: Lacks the methylthio group but has similar reactivity.
3-Methylthio-2-pyridine: Similar structure but with different substitution patterns.
4-((Methylthio)ethynyl)pyridine: Positional isomer with the same functional groups but different placement on the pyridine ring.
Uniqueness
3-(2-Methylsulfanylethynyl)pyridine is unique due to the combination of the methylthio and ethynyl groups, which confer specific reactivity and properties. This makes it a valuable compound for various chemical and biological applications.
属性
CAS 编号 |
18212-56-1 |
|---|---|
分子式 |
C8H7NS |
分子量 |
149.211 |
IUPAC 名称 |
3-(2-methylsulfanylethynyl)pyridine |
InChI |
InChI=1S/C8H7NS/c1-10-6-4-8-3-2-5-9-7-8/h2-3,5,7H,1H3 |
InChI 键 |
CZPFBMZSLYWUDX-UHFFFAOYSA-N |
SMILES |
CSC#CC1=CN=CC=C1 |
同义词 |
Pyridine, 3-[(methylthio)ethynyl]- (8CI,9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2R,3R,4S)-4-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,1-diethoxy-3,4-dimethoxybutan-2-yl]acetamide](/img/structure/B579473.png)
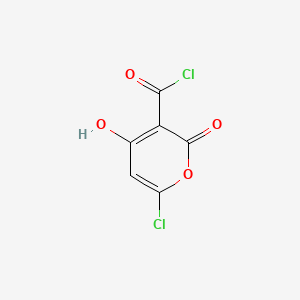
![1H-Pyrimido[4,5-b][1,4]diazepine (8CI,9CI)](/img/new.no-structure.jpg)
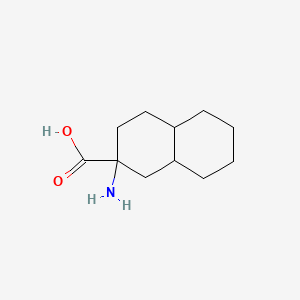
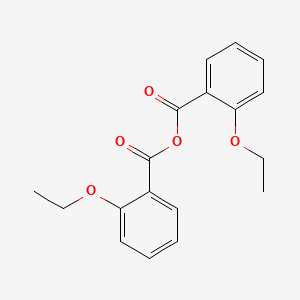
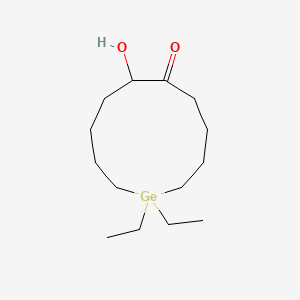
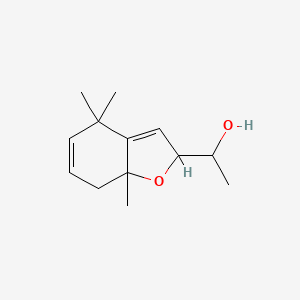

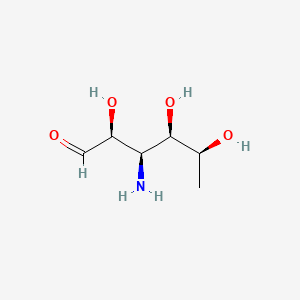
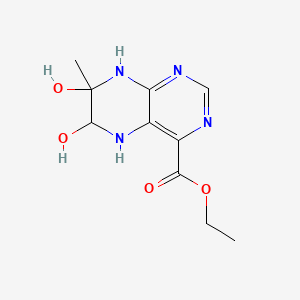
![2,3,4,11,12,13-Hexathiatricyclo[12.4.0.05,10]octadeca-1(18),5,7,9,14,16-hexaene](/img/structure/B579488.png)
![[(2R)-1,1-diphenylbutan-2-yl]benzene](/img/structure/B579490.png)
